[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-
Description
Historical Context of Triazoloquinazoline Scaffolds in Drug Discovery
The quinazoline core, first synthesized in 1869 via the reaction of cyanogens with anthranilic acid, laid the foundation for heterocyclic drug development. Early derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline were initially limited in application due to synthetic challenges and insufficient biological characterization. The fusion of triazole rings with quinazoline, leading to triazoloquinazoline scaffolds, marked a transformative advancement in the late 20th century. These hybrid structures combine the planar aromaticity of quinazoline with the hydrogen-bonding capacity of triazoles, enabling interactions with diverse enzymatic pockets.
By the 2010s, triazoloquinazolines gained prominence as kinase inhibitors, with studies demonstrating their efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). For instance, derivatives bearing electron-donating substituents showed nanomolar inhibition of VEGFR-2, a key regulator of angiogenesis in tumors. The scaffold's adaptability was further validated in antimicrobial research, where analogues exhibited activity against Staphylococcus aureus and Candida albicans. These findings underscored the scaffold's dual utility in oncology and infectious disease therapeutics.
Structural Significance of 2-(4-Methylphenyl) Substitution Patterns
The 2-(4-methylphenyl) group in triazoloquinazoline derivatives optimizes ligand-receptor interactions through a combination of hydrophobic effects and π-π stacking. The methyl group at the para position enhances lipophilicity, improving membrane permeability while maintaining solubility through the polar triazole and quinazoline moieties. Comparative studies of substituents at the 2-position reveal distinct pharmacological outcomes:
| Substituent | Target Protein | IC₅₀ (nM) | Cellular Activity (MCF-7) |
|---|---|---|---|
| 4-Methylphenyl | VEGFR-2 | 12.4 | 89% inhibition at 10 µM |
| Phenyl | VEGFR-2 | 45.7 | 62% inhibition at 10 µM |
| 4-Methoxyphenyl | VEGFR-2 | 28.9 | 74% inhibition at 10 µM |
The 4-methylphenyl-substituted derivative (Compound 6 in Ref ) exhibited a 3.7-fold increase in VEGFR-2 inhibition compared to its unsubstituted counterpart, attributed to enhanced van der Waals interactions with the kinase's hydrophobic pocket. Molecular dynamics simulations confirmed stable binding, with the methyl group occupying a subpocket lined by residues Val848 and Leu840. Additionally, this substitution reduces metabolic oxidation at the benzene ring, prolonging plasma half-life in murine models.
Synthetic strategies for introducing 4-methylphenyl groups often employ Ullmann coupling or Suzuki-Miyaura reactions, with palladium catalysts facilitating aryl-aryl bond formation. For example, refluxing 2-chlorotriazoloquinazoline with 4-methylphenylboronic acid in tetrahydrofuran yielded the target compound with 78% efficiency. Recent innovations in continuous-flow chemistry have further improved reaction scalability, addressing previous limitations in large-scale production.
Structure
3D Structure
Properties
CAS No. |
848053-13-4 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C16H12N4/c1-11-6-8-12(9-7-11)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3 |
InChI Key |
MFGLHCQIDUPISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides. This process includes a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, followed by cyclization to form the [1,2,4]triazolo[4,3-c]quinazoline system and elimination of a water molecule . The Dimroth rearrangement, catalyzed by water, then converts the intermediate to the desired 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines, depending on the reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
1. Adenosine Receptor Antagonism
Recent studies have highlighted the efficacy of derivatives of [1,2,4]triazolo[1,5-c]quinazoline as potent antagonists of adenosine receptors (AR). Specifically, compounds such as 3,5-diphenyl[1,2,4]triazolo[4,3-c]quinazoline have demonstrated significant binding affinity with human A3 AR (K_i = 1.16 nM) and A1 AR (K_i = 51.6 nM) . The multitarget antagonists show promise in treating conditions like inflammation and cancer by modulating adenosine signaling pathways.
2. Anticancer Activity
The anticancer potential of [1,2,4]triazolo[1,5-c]quinazolines has been investigated through their role as DNA intercalators. A study reported that certain derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM. The incorporation of trifluoromethyl groups enhanced their binding affinity to DNA, facilitating effective intercalation and subsequent cytotoxic effects .
3. Antimicrobial Properties
Compounds derived from [1,2,4]triazolo[1,5-c]quinazoline have also shown antimicrobial activity. For instance, quinazoline-2,4(1H,3H)-dione derivatives were reported to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli with moderate activity . The structure-activity relationship indicates that modifications at specific positions can enhance their antibacterial efficacy.
Synthetic Methodologies
The synthesis of [1,2,4]triazolo[1,5-c]quinazolines typically involves multi-step processes that include cyclization reactions and functional group modifications. Notable synthetic strategies include:
- Pd-Catalyzed Cross-Coupling Reactions : This method allows for the efficient formation of triazoloquinazolines by coupling various aryl halides with quinazoline precursors under palladium catalysis .
- Dimroth Rearrangement : This rearrangement is utilized to produce different isomers of triazoloquinazolines under acidic conditions .
Material Science Applications
1. Fluorescent Properties
Certain derivatives of [1,2,4]triazolo[1,5-c]quinazoline exhibit strong fluorescence properties that are valuable in sensor applications. Their solvatochromic behavior allows them to be used in detecting changes in solvent polarity or environmental conditions .
2. Antifouling Agents
Research indicates that compounds based on [1,2,4]triazoloquinazolinones can serve as effective antifoulants in marine environments. Their molecular design has been optimized to enhance performance against biofouling organisms .
Case Studies
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with biomolecular targets such as adenosine and benzodiazepine receptors . These interactions can modulate various biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-nitrophenyl group (electron-withdrawing) in 5.29 reduces solubility in polar solvents compared to the 4-methylphenyl analog .
- Dihydro Derivatives : 5,6-Dihydro analogs (e.g., 2.2 , 2.3 ) exhibit lower melting points (129–198°C) due to reduced planarity and crystallinity compared to fully aromatic derivatives .
- Synthetic Flexibility : Cyclocondensation with aldehydes is a versatile method; aliphatic aldehydes (e.g., cyclopropanecarbaldehyde) yield branched substituents, while aromatic aldehydes favor aryl groups .
Pharmacological Activity Comparisons
Key Observations :
- Antimicrobial Potency : Nitro and halogen substituents (e.g., bromine in N’-(6-bromoquinazolin-4-ylidene) ) show stronger antifungal activity than methyl groups, likely due to increased electrophilic reactivity .
- Anti-inflammatory Potential: Fluorophenyl and cyclopentyl groups in dihydro derivatives exhibit COX-2 selectivity, while the methylphenyl variant may target histamine receptors .
Physicochemical Properties
| Property | 2-(4-Methylphenyl)- | 2-(4-Nitrophenyl)- | 5,6-Dihydro Derivatives |
|---|---|---|---|
| Solubility in Water | Insoluble | Insoluble | Insoluble |
| Solubility in DMF | High | Moderate | High |
| LogP (Predicted) | 3.2 ± 0.3 | 2.1 ± 0.2 | 2.8–3.5 |
| Hydrogen Bond Acceptors | 4 | 6 | 3–4 |
Key Observations :
Biological Activity
[1,2,4]Triazolo[1,5-c]quinazoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound [1,2,4]triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)- has been synthesized and studied for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₁₂N₄
- CAS Number : 29017-08-1
- Molecular Weight : 284.30 g/mol
Biological Activity Overview
The biological activity of [1,2,4]triazolo[1,5-c]quinazoline derivatives is primarily linked to their interactions with various biological targets. Key findings regarding the biological activity of the compound include:
- Antihypertensive Activity : A series of triazoloquinazoline derivatives were evaluated for their antihypertensive effects. Some compounds demonstrated significant reductions in heart rate and blood pressure in animal models. For instance, certain derivatives completely abolished the tachycardia associated with parent compounds, suggesting potential as adrenoblockers and cardiac stimulants .
- Cytotoxic Activity : Recent studies have highlighted the cytotoxic potential of triazoloquinazolines against cancer cell lines. For example, compounds derived from [1,2,4]triazolo[4,3-c]quinazolines showed IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The presence of specific substituents enhanced binding affinity and cytotoxicity by facilitating interactions with DNA .
- Adenosine Receptor Antagonism : Research has identified certain derivatives as potent antagonists of adenosine receptors (AR). For example, 2-amino derivatives displayed significant selectivity and potency against human A₃ AR with Ki values in the nanomolar range .
Structure-Activity Relationship (SAR)
The biological activity of [1,2,4]triazolo[1,5-c]quinazoline compounds can be influenced by various structural modifications:
- Substituent Effects : The introduction of different functional groups at specific positions on the triazoloquinazoline scaffold can enhance or diminish biological activity. For instance:
Case Study 1: Antihypertensive Evaluation
A study synthesized a series of [1,2,4]triazolo[1,5-a]quinazolines and assessed their antihypertensive properties using a tail cuff method in rats. The results indicated that some derivatives significantly lowered blood pressure without causing adverse effects on heart rate .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation focused on evaluating the cytotoxic effects of various triazoloquinazoline derivatives against HCT-116 and HepG2 cell lines. The most active compound demonstrated an IC₅₀ value of 2.44 μM against HCT-116 cells, indicating its potential as a lead candidate for further development in cancer therapy .
Data Tables
| Compound Name | IC₅₀ (μM) | Target Cell Line | Biological Activity |
|---|---|---|---|
| [1,2,4]Triazolo[4,3-c]quinazoline Derivative 16 | 2.44 | HCT-116 | High cytotoxicity |
| [1,2,4]Triazolo[4,3-c]quinazoline Derivative 17 | 6.29 | HepG2 | Moderate cytotoxicity |
| 2-Amino[1,2,4]triazolo[1,5-c]quinazoline | 1.16 | A₃ AR | Potent antagonist |
Q & A
Basic Synthesis: What are the standard synthetic protocols for preparing [1,2,4]Triazolo[1,5-c]quinazoline derivatives?
Methodological Answer:
The synthesis typically involves [5+1]-cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes or acyl halides. For example:
- Step 1: React [2-(3-aryl-triazolyl)phenyl]amines with aliphatic/aromatic aldehydes in acetic acid or propanol-2 under reflux (2–4 hours) with an acidic catalyst (e.g., H₂SO₄ or HCl) .
- Step 2: Oxidation of 5,6-dihydro intermediates (e.g., 2.1–2.18) to aromatic derivatives (3.1–3.14) by extending reaction time (>8 hours) or using elevated temperatures .
- Alternative routes: Use acyl halides in inert solvents (e.g., CHCl₃) with NaOAc to form 5-R-2-aryl derivatives directly .
Key parameters:
- Solvent choice: Propanol-2 or acetic acid for dihydro intermediates; methanol for recrystallization .
- Catalysts: Acidic conditions (H₂SO₄) improve cyclization efficiency .
Advanced Synthesis: How can reaction conditions be optimized to minimize undesired oxidation of 5,6-dihydro intermediates?
Methodological Answer:
Undesired oxidation of dihydro derivatives (e.g., 2.1–2.18) to aromatic forms (3.1–3.14) can be mitigated by:
- Controlling reaction duration: Limit reflux to ≤4 hours in propanol-2 with acidic catalysts to stabilize dihydro products .
- Inert atmosphere: Conduct reactions under nitrogen to prevent auto-oxidation .
- Low-temperature synthesis: Stir reactants at ambient temperature for 24 hours instead of refluxing .
Example:
5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline (2.1) was synthesized with 40.9% yield by refluxing for 2 hours in propanol-2/HCl, avoiding prolonged heating .
Basic Biological Evaluation: What methodologies are used to assess antimicrobial activity of these compounds?
Methodological Answer:
Antimicrobial activity is evaluated via:
- Broth microdilution assays using Mueller–Hinton agar and standard strains (e.g., Staphylococcus aureus, Escherichia coli) .
- Minimum Inhibitory Concentration (MIC): Compounds are tested at 0.5–128 µg/mL, with nitro compounds (e.g., nitrofurantoin) as positive controls .
- Zone of inhibition: Agar diffusion assays measure activity against fungi (e.g., Candida albicans) .
Data interpretation: Activity correlates with substituent electronegativity; e.g., bromine at position 6 enhances antifungal potency .
Advanced Structural Analysis: How can NMR spectroscopy differentiate 5,6-dihydro derivatives from their aromatic analogues?
Methodological Answer:
Key spectral distinctions include:
- Dihydro derivatives (2.1–2.18):
- Aromatic derivatives (3.1–3.14):
- Loss of H-5 proton signal and upfield shifts for C-5/C-6 (δ 120–140 ppm) .
Example: 5-Cyclopentyl-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline (3.1) lacks H-5 signals in ¹H NMR, confirming full aromatization .
Mechanistic Insights: What competing pathways occur during cyclocondensation?
Methodological Answer:
Competing pathways include:
- Schiff base formation: Initial condensation of amines with aldehydes, followed by cyclization .
- Dimroth rearrangement: Observed in acid-catalyzed reactions, leading to triazolo[4,3-c]quinazolines via pyrimidine ring opening .
- Oxidation artifacts: Prolonged heating converts dihydro intermediates to aromatic forms via dehydrogenation .
Mitigation strategy: Use short reaction times (<4 hours) and inert solvents (dioxane) to favor cyclocondensation over rearrangement .
Advanced Data Contradictions: How to resolve discrepancies in reported yields for dihydro intermediates?
Methodological Answer:
Yield variability arises from:
- Solvent polarity: Propanol-2 yields 40–50% dihydro derivatives, while acetic acid promotes oxidation (≤30% yield) .
- Catalyst type: H₂SO₄ improves cyclization efficiency but accelerates oxidation; HCl is milder .
- Substituent effects: Bulky groups (e.g., cyclopentyl) stabilize dihydro forms, increasing yields to >90% .
Case study: 5-Cyclopropyl-2-phenyl-dihydroquinazoline (2.3) achieved 41.6% yield in acetic acid vs. 93.3% in propanol-2/HCl .
Computational Approaches: How can molecular docking guide SAR studies for antimicrobial activity?
Methodological Answer:
- Target selection: Dock compounds into E. faecalis dihydrofolate reductase (DHFR) or E. cloacae MyrA active sites .
- Parameter setup: Use AutoDock Vina with Lamarckian GA, grid boxes centered on catalytic residues (e.g., Asp27 for DHFR) .
- SAR insights: Hydrophobic substituents (e.g., 4-fluorophenyl) enhance binding via van der Waals interactions, correlating with lower MIC values .
Example: N-(4-Fluorophenyl)-2-(triazolylthio)acetamide showed MIC = 8 µg/mL against S. aureus due to optimal pocket occupancy .
Anti-inflammatory Activity: What structural modifications enhance anti-inflammatory potency?
Methodological Answer:
- Carboxyl group positioning: m-Substituted benzoic acids (e.g., compound 6.1) show higher activity (37.15% inhibition) vs. p-substituted (23.96%) in carrageenan-induced edema models .
- Triazoloquinazoline core: Planarization reduces activity; ester-to-acid conversion (e.g., 3.1 → 6.1) restores potency .
- Dosage: Administer 50 mg/kg orally in rodent models, with activity assessed via paw edema reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
